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Compound of Interest

4-Butoxy-3-chlorophenylboronic
Compound Name:

acid

cat. No.: B1276505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic
Resonance (NMR) spectrum of 4-Butoxy-3-chlorophenylboronic acid. Due to the limited
availability of direct experimental spectra in public databases, this guide synthesizes data from
analogous compounds and established NMR principles to offer a comprehensive interpretation
for research and development applications.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (&), multiplicities, coupling
constants (J), and integration for the protons of 4-Butoxy-3-chlorophenylboronic acid. These
predictions are based on the analysis of substituent effects (butoxy, chloro, and boronic acid
groups) on the aromatic ring and known values for the butoxy chain.
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Predicted Coupling
Assignment Chemical Shift Multiplicity Constant (J, Integration
(3, ppm) Hz)
H-2 79-8.1 d J=20 1H
H-5 7.0-7.2 d J=85 1H
H-6 7.7-79 dd J=8.5,20 1H
-OCHz- 4.0-4.2 t J=6.5 2H
-CH2- 1.7-1.9 sextet J=7.0 2H
-CH2- 14-16 sextet J=75 2H
-CHs 09-11 t J=75 3H
B(OH)2 5.0 - 6.0 brs - 2H

Note: The chemical shift of the boronic acid protons (B(OH)z) can be broad and its position is
highly dependent on the solvent, concentration, and water content.

Experimental Protocol

This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for 4-
Butoxy-3-chlorophenylboronic acid.

1. Sample Preparation:
o Weigh approximately 5-10 mg of 4-Butoxy-3-chlorophenylboronic acid.

e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCIs) or
Dimethyl sulfoxide-de (DMSO-ds). The choice of solvent can affect the chemical shifts,
particularly for the labile boronic acid protons.

e Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Parameters:

¢ Instrument: A 400 MHz or higher field NMR spectrometer.
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Nucleus: *H

Temperature: 298 K (25 °C)

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30").
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g.,
CDCls at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Perform baseline correction.
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Structural and Coupling Relationships

The following diagram illustrates the structure of 4-Butoxy-3-chlorophenylboronic acid and
the expected spin-spin coupling interactions between the aromatic protons.

Caption: Structure of 4-Butoxy-3-chlorophenylboronic acid and key proton couplings.

 To cite this document: BenchChem. [Technical Guide: 1H NMR Spectrum of 4-Butoxy-3-
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[https://www.benchchem.com/product/b1276505#1h-nmr-spectrum-of-4-butoxy-3-
chlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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